

Discovery and history of 5-Bromo-2-fluoro-4-methoxybenzoic acid

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Compound of Interest

Compound Name: *5-Bromo-2-fluoro-4-methoxybenzoic acid*

Cat. No.: *B1292709*

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5-Bromo-2-fluoro-4-methoxybenzoic Acid: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-2-fluoro-4-methoxybenzoic acid** (CAS No. 949014-42-0), a halogenated and methoxylated benzoic acid derivative. While specific details regarding the discovery and historical development of this compound are not extensively documented in publicly accessible scientific literature, this paper compiles its known physicochemical properties and outlines a plausible synthetic pathway based on established organic chemistry principles. The potential utility of this and similar substituted benzoic acids as versatile intermediates in medicinal chemistry and drug discovery is also discussed. This document is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety—makes it a potentially valuable building block in organic

synthesis. Halogenated benzoic acids are of significant interest in medicinal chemistry, as the incorporation of halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this specific compound is commercially available, indicating its use in research and development, detailed scholarly articles on its origins and specific applications are scarce.

Physicochemical Properties

The known physicochemical properties of **5-Bromo-2-fluoro-4-methoxybenzoic acid** are summarized in the table below. This data has been aggregated from various chemical supplier databases.

Property	Value	Reference
CAS Number	949014-42-0	[1]
Molecular Formula	C ₈ H ₆ BrFO ₃	[1]
Molecular Weight	249.03 g/mol	[1]
Purity	≥96%	[1]
SMILES	<chem>COC1=C(C=C(C(=C1)F)C(=O)O)Br</chem>	[1]
Topological Polar Surface Area (TPSA)	46.53 Å ²	[1]
LogP	2.295	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	2	[1]

Proposed Synthesis

While a specific, peer-reviewed synthesis protocol for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not readily available, a plausible and efficient route is the electrophilic bromination of 2-fluoro-4-methoxybenzoic acid. The directing effects of the activating methoxy group (ortho-,

para-directing) and the deactivating but ortho-, para-directing fluoro group, along with the meta-directing carboxylic acid group, would favor the introduction of bromine at the C5 position.

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize **5-Bromo-2-fluoro-4-methoxybenzoic acid** from 2-fluoro-4-methoxybenzoic acid.

Materials:

- 2-Fluoro-4-methoxybenzoic acid
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Hexanes

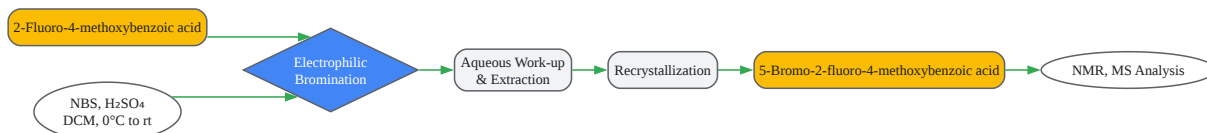
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2-fluoro-4-methoxybenzoic acid in dichloromethane. Cool the solution to 0 °C in an ice bath.

- Addition of Sulfuric Acid: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
- Bromination: Dissolve 1.05 equivalents of N-Bromosuccinimide in dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by slowly adding saturated aqueous sodium sulfite solution to neutralize any remaining bromine.
 - Transfer the mixture to a separatory funnel and add water.
 - Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
 - To isolate the product, acidify the combined aqueous layers to a pH of approximately 2 with 1 M HCl.
 - Extract the acidified aqueous layer with ethyl acetate (3x).
- Purification:
 - Combine the organic extracts from the acidification step and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram



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Caption: Proposed synthetic workflow for **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

Potential Applications in Drug Discovery

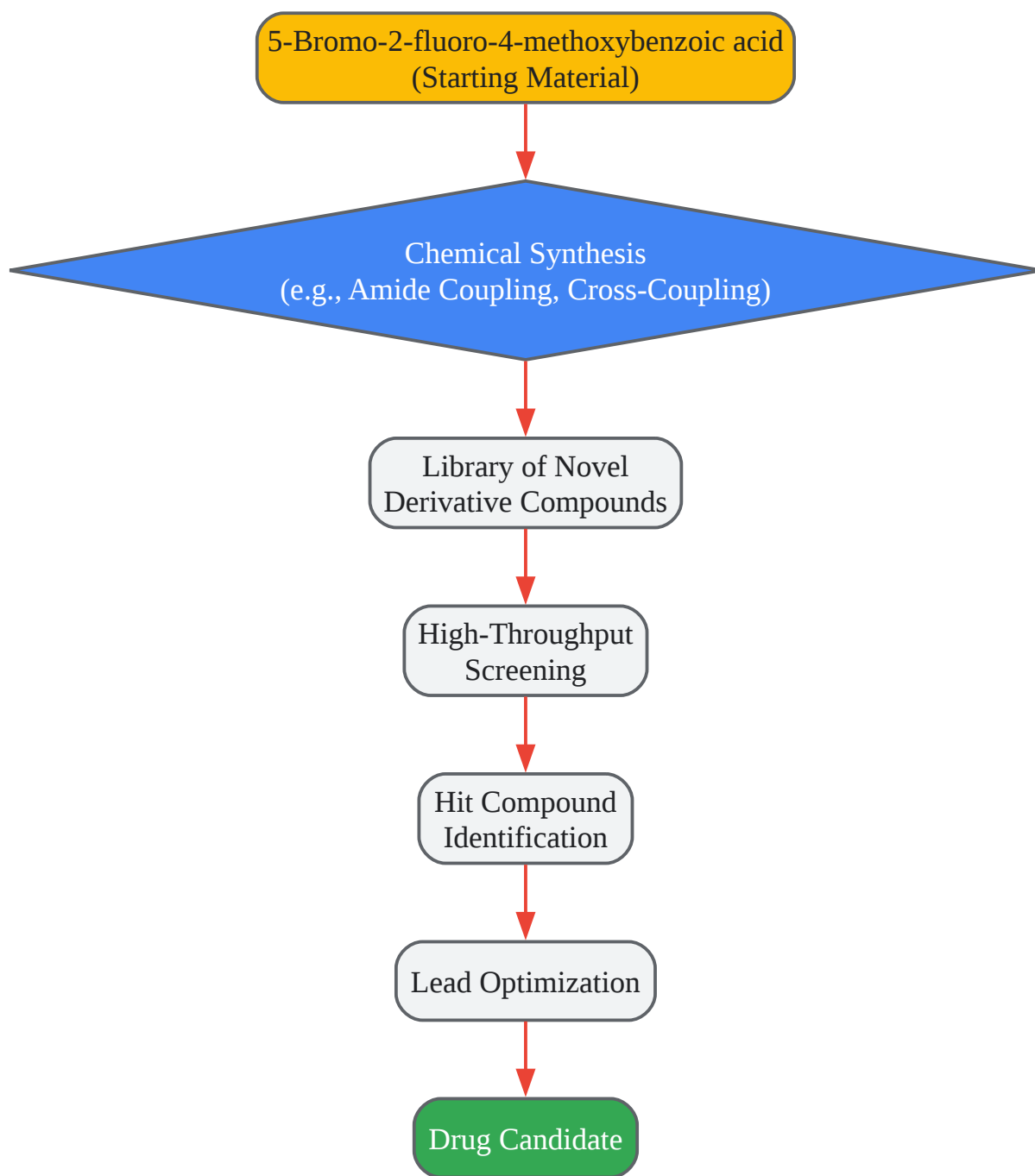
Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[2][3] The specific functionalities of **5-Bromo-2-fluoro-4-methoxybenzoic acid** suggest several potential applications:

- **Scaffold for Lead Optimization:** The carboxylic acid group provides a handle for forming amides and esters, allowing for the exploration of structure-activity relationships.
- **Cross-Coupling Reactions:** The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity.
- **Modulation of Pharmacokinetics:** The fluorine and methoxy groups can influence the metabolic stability and membrane permeability of derivative compounds, which are critical parameters in drug design.

While no specific biological targets for **5-Bromo-2-fluoro-4-methoxybenzoic acid** have been reported, its structural motifs are present in compounds investigated for various therapeutic areas.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature detailing the involvement of **5-Bromo-2-fluoro-4-methoxybenzoic acid** in any specific signaling pathways. As a synthetic building block, its role would be in the creation of more complex molecules that may be designed to interact with biological targets. The logical relationship of this compound in a research context is primarily as a starting material for the synthesis of novel chemical entities.



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Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

5-Bromo-2-fluoro-4-methoxybenzoic acid is a commercially available, polysubstituted aromatic compound with potential as a versatile intermediate in organic synthesis, particularly in the field of drug discovery. While its specific history and biological roles are not well-documented, its chemical structure allows for a variety of synthetic transformations. This guide provides a compilation of its known properties and a scientifically sound, proposed protocol for its synthesis, which can serve as a valuable starting point for researchers. Further investigation into the applications of this compound and its derivatives is warranted to fully explore its potential in creating novel and impactful molecules.

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